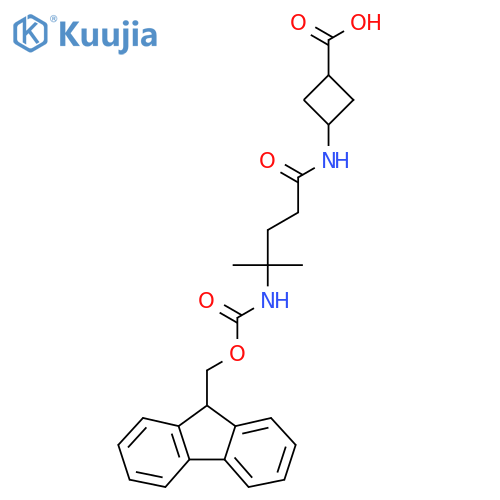Cas no 2172265-71-1 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid
- EN300-1531792
- EN300-1531148
- EN300-1545451
- (1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid
- 2171227-42-0
- (1r,3r)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid
- 2171223-64-4
- 2172265-71-1
-
- インチ: 1S/C26H30N2O5/c1-26(2,12-11-23(29)27-17-13-16(14-17)24(30)31)28-25(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,11-15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: ZROZQPZGPAGNOO-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC(C1)NC(CCC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1531792-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1531792-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
| Enamine | EN300-1531792-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1531792-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1531792-10000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1531792-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1531792-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1531792-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1531792-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1531792-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 250mg |
$3099.0 | 2023-09-26 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acidに関する追加情報
3-4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-4-メチルペンタンアミドシクロブタン-1-カルボン酸(CAS No. 2172265-71-1)の専門的解説
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acidは、有機合成化学や医薬品開発の分野で注目される高機能化合物です。Fmoc保護基を有するこの化合物は、ペプチド合成や創薬研究において重要な役割を果たします。近年、AI創薬や精密医療の進展に伴い、その需要が高まっています。
本化合物の特徴は、シクロブタン骨格とFmoc保護アミノ基のユニークな組み合わせにあります。この構造は、従来のリニア鎖化合物に比べ、立体障害や配座固定の点で優位性があり、タンパク質-リガンド相互作用の研究に有用です。特にCOVID-19関連タンパク質の研究やがん治療標的探索において、類似構造体の需要が増加しています。
合成方法に関しては、固相ペプチド合成(SPPS)技術との親和性が高く、自動合成装置との組み合わせ���効率的なプロセスが可能です。この特性から、ハイスループットスクリーニングやコンビナトリアルケミストリーの分野で活用されています。また、持続可能な化学の観点から、グリーンソルベントを使用した合成法の開発も進められています。
分析技術の進歩により、NMR分光法や質量分析法を用いた本化合物の構造解析がより精密に行えるようになりました。さらに、計算化学と組み合わせることで、分子動力学シミュレーションによる特性予測が可能となっています。これらの技術は、構造活性相関(SAR)研究において重要なツールとなっています。
市場動向として、バイオ医薬品や核酸医薬の開発ブームが本化合物の需要を後押ししています。特に、ペプチド創薬の分野では、環状ペプチドの開発が活発化しており、その中間体としての価値が再評価されています。また、創薬AIプラットフォームの訓練データとしても利用が拡大しています。
安定性と保存方法については、遮光条件下での冷蔵保存が推奨されます。湿度管理が特に重要で、デシケーターを使用することが望ましいです。取り扱い時には、不活性ガス置換を行うことで分解を最小限に抑えられます。これらの知見は、近年注目のサプライチェーン最適化においても重要な要素となっています。
今後の展望として、デジタルツイン技術を活用した仮想スクリーニングや、自動合成ロボットとの連携による開発スピードの加速が期待されています。また、バイオコンジュゲート医薬品の開発において、本化合物の誘導体が新たな可能性を開くものと予想されます。パーソナライズドメディシンの進展に伴い、カスタマイズされた構造改変体の需要も高まると考えられます。
最後に、本化合物の研究においては、知的財産権の管理が重要です。特に、特許検索や文献調査を徹底することで、効率的な研究開発が可能になります。近年では、ブロックチェーン技術を活用した研究データ管理システムの導入も進んでおり、これら新技術の活用が競争優位性を生む鍵となるでしょう。
2172265-71-1 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid) 関連製品
- 2039-76-1(3-Acetylphenanthrene)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)



